molecular formula C19H16ClNO2S B14556528 Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- CAS No. 61654-50-0

Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]-

Cat. No.: B14556528
CAS No.: 61654-50-0
M. Wt: 357.9 g/mol
InChI Key: ZKFZROZXNDADPC-UHFFFAOYSA-N
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Description

Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- is an organic compound with a complex structure that includes a benzenamine core substituted with a chlorine atom and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenamines, while oxidation can produce sulfonyl derivatives.

Scientific Research Applications

Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl group in Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications .

Properties

CAS No.

61654-50-0

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

3-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]aniline

InChI

InChI=1S/C19H16ClNO2S/c1-14-5-9-18(10-6-14)24(22,23)19-11-7-16(8-12-19)21-17-4-2-3-15(20)13-17/h2-13,21H,1H3

InChI Key

ZKFZROZXNDADPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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